2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of Benzene: The benzene ring is chlorinated using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a suitable sulfonamide precursor under controlled conditions.
Hydroxypropylation: The final step involves the addition of the hydroxypropyl group to the furan ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
- 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide features a unique hydroxypropyl group, which may enhance its solubility and bioavailability. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for further research and development.
Biological Activity
2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a 2,5-dimethylfuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C16H20ClN1O4S
- Molecular Weight : Approximately 343.8 g/mol
- Structural Features :
- Chlorine atom
- Sulfonamide group
- Hydroxylated propyl chain attached to a furan ring
The structural complexity contributes to its diverse chemical reactivity and potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including compounds structurally related to this compound. For instance, sulfonamides have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported for related compounds:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
4d | 6.72 | Escherichia coli |
4h | 6.63 | Staphylococcus aureus |
4a | 6.67 | Mixed bacterial strains |
These findings suggest that modifications in the structure of sulfonamides can lead to enhanced antimicrobial activity, indicating that similar approaches could be applied to optimize the efficacy of this compound .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamide compounds have also been documented. In vivo studies demonstrated that certain benzenesulfonamides significantly inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents:
Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
---|---|---|---|
4a | 94.69 | 89.66 | 87.83 |
This data indicates that compounds with similar structural features to this compound could exhibit comparable anti-inflammatory effects .
The mechanism of action for compounds like this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the furan moiety may enhance binding affinity and specificity towards these targets, leading to inhibition or modulation of biological pathways.
Case Studies and Research Findings
- NLRP3 Inflammasome Inhibition : A study focused on related benzenesulfonamide analogs demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. The research identified lead compounds with improved inhibitory potency, suggesting that structural modifications can enhance therapeutic efficacy against inflammation-related conditions .
- Antibacterial Screening : Another investigation evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influenced the activity profiles, providing a basis for further optimization of compounds like this compound for antimicrobial applications .
Properties
IUPAC Name |
2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVFFUKAJNCQRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.